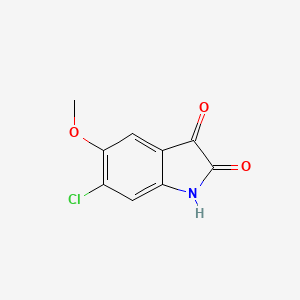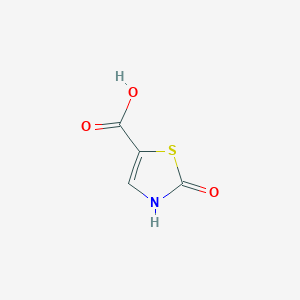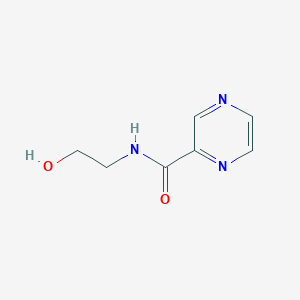
Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Thermochromism : Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate is involved in the synthesis of thermochromic products and related compounds (Markees, 1983).
Potential DNA Cleavage Reagents : Derivatives of this compound have been synthesized for use as potential metal-ion-complex mediated DNA cleavage reagents. These derivatives were specifically designed for conjugation with DNA-binding molecules (Chiu, Brownlee, & Phillips, 1994).
Antibacterial Properties : Studies have shown that derivatives of Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate exhibit significant antibacterial activities, particularly against Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Use in the Coating Industry : Its derivatives are used in the oxidative polymerization of linseed oil, catalyzed by metal complexes. This has practical applications in the coating industry, offering a strategy for substituting cobalt carboxylates (Lima et al., 2015).
Antibacterial Naphthyridin Derivatives : Ethyl 1,4-dihydro-1,4-dihydro-1,10-phenanthroline-3-carboxylate is used in the synthesis of Naphthyridin derivatives, which have shown in vitro antibacterial activity (Nishigaki, Mizushima, & Senga, 1977).
Antibacterial Quinolones : Research on the structure of antibacterial agents like cinoxacin, a derivative of Ethyl 1,4-dihydro-1,10-phenanthroline-3-carboxylate, has contributed to the development of new antibacterial drugs (Rosales et al., 1985).
Theoretical and Spectroscopic Studies : Studies have been conducted on Ethyl 4-oxoquinoline-3-carboxylate derivatives to understand their structural and spectroscopic properties, which is crucial for the development of compounds with biological activities (Rimarčík et al., 2011).
properties
CAS RN |
86443-19-8 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18) |
InChI Key |
YUPWGIFULUYTQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 |
Other CAS RN |
49590-04-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, [4-(1-hydroxyethyl)phenyl]phenyl-](/img/structure/B3057844.png)
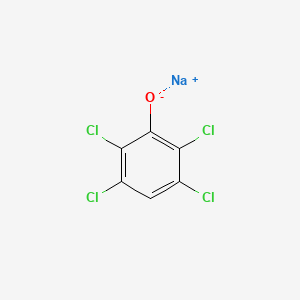
![methyl 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3057849.png)
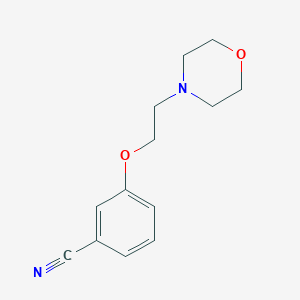

![Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B3057852.png)
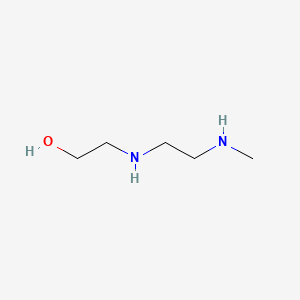
![4-(2,4-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057855.png)
![4-(2,3-dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3057856.png)
